![molecular formula C20H25ClN4O3S B10808531 N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B10808531.png)
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-(dimethylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a benzamide core substituted with a chloro group, a piperazine ring, and a dimethylsulfamoyl group, contributing to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反应分析
Types of Reactions
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or deoxygenated products .
科学研究应用
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-(dimethylsulfamoyl)benzamide has several scientific research applications, including:
作用机制
The mechanism of action of N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The exact molecular targets and pathways depend on the specific biological context and application .
相似化合物的比较
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-(dimethylsulfamoyl)benzamide can be compared with other similar compounds, such as:
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-chlorobenzamide: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-(dimethylsulfamoyl)benzamide: Similar structure but without the chloro group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities .
属性
分子式 |
C20H25ClN4O3S |
|---|---|
分子量 |
437.0 g/mol |
IUPAC 名称 |
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-(dimethylsulfamoyl)benzamide |
InChI |
InChI=1S/C20H25ClN4O3S/c1-23(2)29(27,28)17-7-4-15(5-8-17)20(26)22-18-14-16(21)6-9-19(18)25-12-10-24(3)11-13-25/h4-9,14H,10-13H2,1-3H3,(H,22,26) |
InChI 键 |
XOPQAODAANUBHA-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-N-(3-methoxyphenyl)acetamide](/img/structure/B10808448.png)
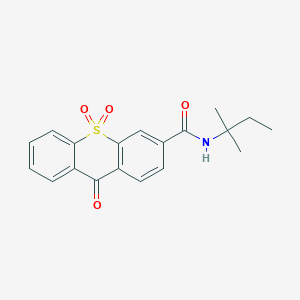
![Methyl 5-[(6,8-dichloroquinazolin-4-yl)oxymethyl]furan-2-carboxylate](/img/structure/B10808467.png)
![N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B10808470.png)
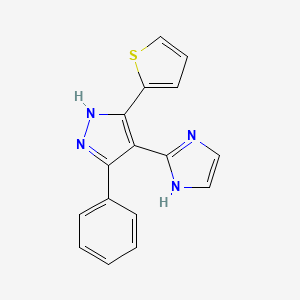
![N-tert-butyl-2-(2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B10808485.png)
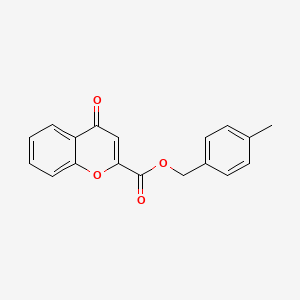
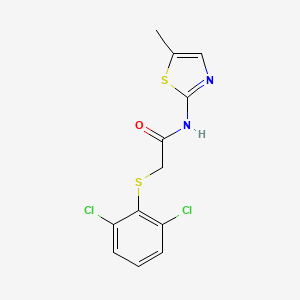
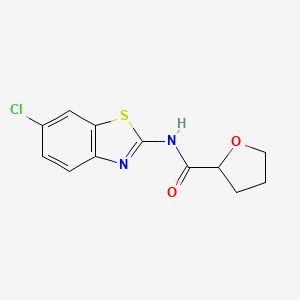
![[2-(4-Fluorophenyl)-2-oxoethyl] 2-(6-methoxy-1-benzofuran-3-yl)acetate](/img/structure/B10808506.png)
![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 2-methylcyclopropane-1-carboxylate](/img/structure/B10808510.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B10808518.png)
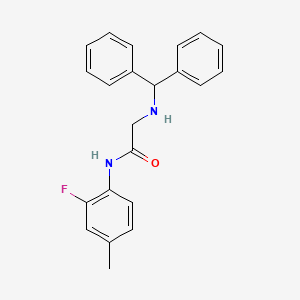
![2-[[5-(4-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B10808529.png)
